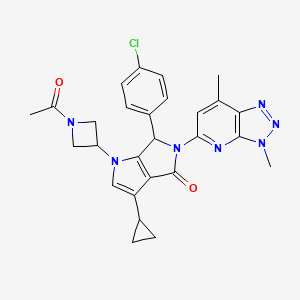

Pyrrolo-pyrrolone derivative 3

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H26ClN7O2 |

|---|---|

Molecular Weight |

516.0 g/mol |

IUPAC Name |

1-(1-acetylazetidin-3-yl)-6-(4-chlorophenyl)-3-cyclopropyl-5-(3,7-dimethyltriazolo[4,5-b]pyridin-5-yl)-6H-pyrrolo[3,4-b]pyrrol-4-one |

InChI |

InChI=1S/C27H26ClN7O2/c1-14-10-21(29-26-23(14)30-31-32(26)3)35-24(17-6-8-18(28)9-7-17)25-22(27(35)37)20(16-4-5-16)13-34(25)19-11-33(12-19)15(2)36/h6-10,13,16,19,24H,4-5,11-12H2,1-3H3 |

InChI Key |

NBJPFMDWXKYTQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1N=NN2C)N3C(C4=C(C3=O)C(=CN4C5CN(C5)C(=O)C)C6CC6)C7=CC=C(C=C7)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Pyrrolo Pyrrolone Derivatives

Strategies for Constructing the Pyrrolo-pyrrolone Framework

The modular nature of the DPP structure has driven the development of various synthetic strategies that allow for the introduction of different functional groups on the lactam nitrogens and the flanking aryl units. These modifications are crucial for tuning the solubility, solid-state packing, and electronic properties of the final material. sciencechina.cnresearchgate.net

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds by combining three or more reactants in a single operation. In the context of DPP synthesis, MCRs are particularly valuable for constructing the initial pyrrolinone intermediates required for subsequent condensation steps.

A notable example is the three-component cyclization of sodium ethyl oxalacetate, an aldehyde (like 2-thiophenecarboxaldehyde), and an amine to produce enol intermediates. rsc.org These intermediates are then converted into alkyl-thienyl pyrrolinone esters, which serve as key building blocks for synthesizing asymmetric DPPs. nih.govrsc.org This approach allows for the early introduction of diversity into one half of the eventual DPP molecule.

| Reactants | Product | Notes | Reference |

| Sodium ethyl oxalacetate, 2-thiophenecarboxaldehyde, Alkyl amine | Enol intermediate for pyrrolinone ester | Three-component cyclization. | rsc.org |

| Indole-2-aldehydes, Anilines, 2,3-Dihydrofuran | Pyrrolo[1,2-a]indoles | Chiral disulfonimide catalyzed [3+2] cyclization. While not a direct DPP synthesis, it exemplifies a relevant multicomponent approach to related pyrrole (B145914) systems. | nih.gov |

Cycloaddition reactions are powerful tools for constructing heterocyclic rings. While the core synthesis of DPPs is not typically described as a classical cycloaddition, related strategies and subsequent functionalizations often employ them. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is used to introduce 1,2,3-triazole units onto the DPP scaffold. csic.es This allows for the attachment of a wide variety of functional groups, such as hydrophilic oligoether chains or other chromophores, to modulate the material's properties. csic.esrsc.org

In a more complex approach, doubly anthracene-strapped DPP macrocycles have been synthesized via a final-step CuAAC reaction between a tetraalkynyl-DPP derivative and 9,10-bis(azidomethyl)anthracene. rsc.org While not a de novo synthesis of the pyrrolo-pyrrolone core itself, this demonstrates the utility of cycloaddition in constructing complex, functional DPP-based architectures.

Annulation, the formation of a new ring onto a pre-existing one, is fundamental to DPP synthesis. The most prevalent method involves the condensation of a pyrrolinone ester with an aromatic nitrile. nih.govrsc.org This key step forms the second lactam ring, completing the bicyclic DPP core. This strategy is particularly crucial for the synthesis of asymmetric DPPs, where a pre-functionalized pyrrolinone is reacted with a different nitrile to create a molecule with two distinct flanking aryl groups. rsc.orgnih.gov

Another important annulation strategy is the use of direct C-H arylation. This palladium-catalyzed method allows for the functionalization of the thienyl moieties of a 3,6-dithienyl-DPP core, effectively building more complex aromatic systems onto the existing framework. mdpi.com This avoids the need for pre-functionalized starting materials, offering a more atom-economical route to complex derivatives.

Oxidative dimerization provides a direct route to larger, more conjugated systems. This strategy has been applied to create DPP dimers, which are of interest for studying charge transport and singlet fission phenomena. umh.esnih.gov For example, various organometallic-catalyzed coupling reactions, such as homocoupling using Pd(OAc)₂, can be used to link two DPP units. researchgate.net

A novel acceptor dimerization strategy has been used to synthesize polymers like TDPP-TDPP, which are valuable for investigating intrinsic carrier mobility. nih.gov This approach involves creating a monomer that is essentially a DPP dimer, which is then polymerized.

Ring-opening and subsequent cyclization reactions offer unique pathways to the pyrrole or pyrrolinone precursors needed for DPP synthesis. An efficient synthesis of 2,3,4-trisubstituted pyrroles has been demonstrated through the intermolecular cyclization of alkylidenecyclopropyl ketones with amines. organic-chemistry.org This reaction proceeds via a distal cleavage of the cyclopropane (B1198618) C-C bond, followed by ring expansion and aromatization. organic-chemistry.org

Furthermore, the synthesis of π-expanded DPPs (EDPPs) involves a key cyclization step. N-alkylated DPP-derivatives are treated under "super-acidic" conditions using trifluoromethanesulfonic acid (TfOH) to induce an intramolecular electrophilic substitution, thus fusing additional rings onto the DPP core and extending the π-conjugated system. rsc.org

Catalytic Approaches in Pyrrolo-pyrrolone Synthesis

Catalysis is indispensable in modern DPP synthesis, enabling high efficiency, selectivity, and functional group tolerance. Transition metal catalysts, particularly those based on palladium and copper, are ubiquitous.

Palladium-catalyzed cross-coupling reactions such as Stille, Suzuki, and direct C-H arylation are cornerstones of DPP chemistry. mdpi.commdpi.comacs.org These reactions are primarily used to introduce or modify the aryl and heteroaryl groups at the 3- and 6-positions of the DPP core. For instance, monobrominated DPP derivatives can be coupled with boronic derivatives of formylthiophene via Suzuki coupling to create precursors for asymmetric dyes. mdpi.com

Copper catalysis is frequently employed for N-arylation reactions. The reaction of an N-H containing DPP with a diaryliodonium salt in the presence of CuI is an effective method for producing N-aryl DPPs with a broad substrate scope, including furan (B31954), thiophene (B33073), and benzene (B151609) flanking groups. ccspublishing.org.cnnih.gov

Table of Catalytic Reactions in DPP Synthesis

| Reaction Type | Catalyst/Reagents | Purpose | Reference |

| N-Arylation | CuI / K₂CO₃ | Synthesis of N-aryl DPPs from diaryliodonium salts. | ccspublishing.org.cnnih.gov |

| Suzuki Coupling | Pd₂(dba)₃ | Coupling of bromo-DPP with formylthiophene boronic derivatives. | mdpi.com |

| Direct C-H Arylation | Pd₂(dba)₃ / (o-MeOPh)₃P | Functionalization of thienyl groups on the DPP core. | mdpi.com |

| N-Alkylation | NaH / Pentafluorobenzyl bromide | N-alkylation to improve solubility and provide reactive sites. | beilstein-journals.org |

| Stille Coupling | Pd(PPh₃)₄ | Polymerization of stannylated monomers with dibromo-DPP derivatives. | acs.org |

| Azide-Alkyne Cycloaddition | CuI | Functionalization of DPPs with triazole-linked groups. | csic.es |

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrrole derivatives, by utilizing small organic molecules as catalysts. rsc.orgresearchgate.net These methods offer an alternative to metal-based catalysis, often with high efficiency and stereoselectivity. For instance, the Paal-Knorr condensation, a classical method for pyrrole synthesis, can be effectively promoted by organocatalysts. The reaction of a 1,4-dicarbonyl compound with a primary amine is a fundamental step in forming the pyrrole ring. rsc.org

Several organocatalysts have been shown to be effective in pyrrole synthesis. For example, squaric acid has been used to catalyze the reaction between hexane-2,5-dione and various aromatic amines, yielding N-substituted pyrroles in good yields. rsc.org Another approach involves the use of choline (B1196258) chloride/urea as a deep eutectic solvent and catalyst system, which facilitates the Paal-Knorr cycloaddition. rsc.org While not directly applied to "Pyrrolo-pyrrolone derivative 3" in the reviewed literature, these organocatalytic methods represent a viable and green strategy for the formation of the core pyrrole rings that could be adapted for the synthesis of its precursors. The development of enantioselective Friedel-Crafts reactions of pyrrole derivatives with imines, catalyzed by chiral phosphoric acids, further highlights the potential of organocatalysis in creating complex and chiral pyrrole-containing molecules. acs.org

Transition Metal-Catalyzed Syntheses (e.g., Iridium, Copper, Titanium)

Transition metals play a pivotal role in modern organic synthesis, and the construction of pyrrolo-pyrrolone derivatives is no exception. Catalysts based on iridium, copper, and titanium have been employed in various strategies to form the pyrrole ring and its derivatives.

Iridium (Ir): Iridium catalysts have been utilized in the synthesis of 1-pyrrolines through a cascade reaction involving an iminyl-radical generated from O-acyl oxime derivatives under visible light photocatalysis. rsc.org While this method leads to pyrrolines (dihydro-pyrroles), it showcases the potential of iridium in C-N bond formation for nitrogen-containing heterocycles.

Copper (Cu): Copper-catalyzed reactions are widely used in the synthesis of nitrogen heterocycles. For example, copper acetate (B1210297) in conjunction with a chiral ligand has been used in the asymmetric Michael addition of ketiminoesters to β-trifluoromethyl β,β-disubstituted enones, leading to the formation of 1-pyrrolines. rsc.org Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of polysubstituted pyrroles. arabjchem.org

Titanium (Ti): Titanium-based catalytic systems have also been explored for pyrrole synthesis. For instance, the TiCl₄/Sm system has been reported as an effective catalyst for the one-pot, three-component reaction between 1,3-diketones, aldehydes, and amines to yield polysubstituted pyrroles. arabjchem.org This method is notable for its mild reaction conditions and short reaction times. arabjchem.org

The synthesis of 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives has been achieved using niobium pentachloride (NbCl₅) as a Lewis acid catalyst in multicomponent reactions. scielo.br Although niobium is not iridium, copper, or titanium, this example underscores the broader utility of transition metal halides and their Lewis acidity in promoting the formation of complex pyrrolo-pyrrole systems.

Visible Light-Mediated Photocatalysis

Visible light photocatalysis has gained prominence as a green and sustainable method for organic synthesis. This approach utilizes light energy to drive chemical reactions, often under mild conditions. The synthesis of pyrrole derivatives has benefited significantly from this technology.

One notable example is the photocatalytic formal [3+2] cycloaddition of 2H-azirines with alkynes, which is mediated by organic dye photocatalysts under visible light irradiation. nih.gov This method provides access to highly functionalized pyrroles. nih.gov Another strategy involves a radical [3+2] annulation using N-aryl glycinates and 2-benzylidenemalononitrile partners, which proceeds under redox-neutral conditions. rsc.org

Heterogeneous Catalysis and Green Synthesis Techniques

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have driven the development of more environmentally friendly synthetic methods. Heterogeneous catalysis is a key aspect of green synthesis, as it allows for the easy separation and recycling of the catalyst.

Several heterogeneous catalysts have been employed for the green synthesis of bioactive pyrrole derivatives. dntb.gov.uanih.gov These include nanoparticles, metal salts, and supported catalysts. For instance, silica-supported tungstic acid has been reported as a heterogeneous catalyst for the synthesis of tetra-substituted pyrrole derivatives. arabjchem.org Similarly, magnetic nanoparticles coated with sulfonic acid have been used as a recyclable catalyst for the synthesis of N-substituted pyrroles under microwave irradiation and solvent-free conditions. beilstein-journals.org The use of a mechanochemical, solvent-free, three-component reaction to synthesize pyrrole precursors, followed by a TMSOTf-catalyzed cyclization, provides a mild and general route to pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. acs.org

Advanced Synthetic Protocols

To enhance reaction efficiency, reduce reaction times, and improve the environmental footprint of chemical processes, advanced synthetic protocols such as microwave-assisted synthesis and solvent-free methodologies have been increasingly adopted.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis due to its ability to rapidly and uniformly heat reaction mixtures, often leading to significantly reduced reaction times and improved yields. pensoft.net The synthesis of pyrrolo-pyrrolone derivatives and related structures has been successfully achieved using this technology.

A notable example is the microwave-assisted rapid synthesis of 1,4-diketo-pyrrolo[3,4-c]-pyrroles' derivatives under solvent-free conditions. scilit.com This method highlights the synergistic benefits of combining microwave heating with the absence of a solvent. Furthermore, a three-component reaction under microwave irradiation has been developed for the rapid synthesis of 3-hydroxy-2-oxopyrroles. benthamscience.com The Clauson-Kaas synthesis of N-substituted pyrroles has also been efficiently carried out using a heterogeneous catalyst under microwave-assisted solvent-free conditions. beilstein-journals.org The synthesis of diverse pyrrolo[3,4-c]quinoline-1,3-diones has also been accomplished using microwave assistance, demonstrating the broad applicability of this technique. acs.org

The following table summarizes representative examples of microwave-assisted synthesis of pyrrole derivatives:

| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Furan-2,5-dione, 3-phenylenediamine | Ethanol, 130 °C, 10 min | Pyrrole derivative | 83 | pensoft.net |

| Amines, 2,5-dimethoxytetrahydrofuran | Fe₃O₄@-γ-Fe₂O₃-SO₃H, solvent-free | N-substituted pyrroles | 90-95 | beilstein-journals.org |

| Sodium diethyl oxalacetate, aromatic aldehydes, primary amines | Ethanol | 3-Hydroxy-2-oxopyrroles | Not specified | benthamscience.com |

This table is generated based on available data and may not be exhaustive.

Solvent-Free Methodologies

Solvent-free reactions, also known as solid-state or neat reactions, are a cornerstone of green chemistry. By eliminating the solvent, these methods reduce waste, cost, and the environmental impact of the synthetic process.

The Paal-Knorr condensation of 2,5-hexanedione (B30556) with primary amines has been accomplished with excellent yields under solvent-free conditions using a catalytic amount of praseodymium(III) trifluoromethanesulfonate. tandfonline.com This method is noted for being easy, rapid, and high-yielding. tandfonline.com Another example is the solvent-free synthesis of N-substituted pyrroles from various aromatic amines and 2,5-dimethoxytetrahydrofuran, which proceeds without any catalyst. beilstein-journals.org

The synthesis of tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrroles has been achieved through a three-component condensation of amines, alkyl propiolates, and ninhydrin (B49086) at room temperature under solvent-free and catalyst-free conditions. ijcea.org This approach is lauded for being eco-friendly, cost-effective, and having an easy work-up procedure. ijcea.org The combination of solvent-free conditions with mechanochemical activation has also been shown to be effective in the synthesis of pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives. mdpi.com

The following table provides examples of solvent-free synthesis of pyrrole derivatives:

| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 2,5-Hexanedione, primary amines | Praseodymium(III) trifluoromethanesulfonate | N-substituted pyrroles | Excellent | tandfonline.com |

| Aromatic amines, 2,5-dimethoxytetrahydrofuran | None | N-arylpyrroles | 66-94 | beilstein-journals.org |

| Amines, alkyl propiolates, ninhydrin | None, room temperature | Tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrroles | Acceptable | ijcea.org |

This table is generated based on available data and may not be exhaustive.

Chemoenzymatic Transformations

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach for the production of complex molecules like pyrrolo-pyrrolone derivatives. This strategy leverages the high selectivity and mild reaction conditions of biocatalysts to overcome challenges in stereocontrol and regioselectivity.

Recent research has highlighted the potential of enzymes in constructing the core pyrrolone ring and related heterocyclic systems. For instance, transaminases have been employed for the biocatalytic synthesis of substituted pyrroles. nih.gov In a process analogous to the classical Knorr pyrrole synthesis, a transaminase (ATA) mediates the key amination of ketone precursors. nih.gov The selective amination of α-diketones in the presence of β-keto esters leads to the formation of substituted pyrroles, which are foundational precursors for more complex pyrrolo-pyrrolone structures. nih.gov

Furthermore, oxidoreductases have demonstrated utility in the synthesis of pyrrolin-2-ones, a core component of the pyrrolo-pyrrolone scaffold. The dehaloperoxidase (DHP) from Amphitrite ornata has been shown to catalyze the H₂O₂-dependent oxidation of pyrroles. rsc.org This enzymatic reaction proceeds via a peroxygenase mechanism, where an oxygen atom from hydrogen peroxide is incorporated into the pyrrole substrate to yield a single oxidation product, 4-pyrrolin-2-one, without the formation of undesired polypyrrole byproducts. rsc.org

In the context of fused pyrrolo-pyrrolone systems, lipases have been utilized for the kinetic resolution of racemic intermediates. A notable application is in the synthesis of pyrrolo[2,1-b]quinazolinones, where lipase (B570770) PS from Pseudomonas cepacia is used to selectively acetylate one enantiomer of vasicinone, providing the acetate of (S)-vasicinone with high enantiomeric excess (98% ee). nih.gov This enzymatic resolution is crucial for obtaining enantiomerically pure compounds. nih.gov These examples underscore the growing importance of chemoenzymatic strategies in providing efficient and selective routes to chiral pyrrolo-pyrrolone derivatives and their precursors. nih.govnih.govmdpi.com

Functionalization and Derivatization of Pyrrolo-pyrrolone Scaffolds

The functionalization of the pyrrolo-pyrrolone core is critical for modulating its physicochemical properties and biological activity. As electron-rich heteroaromatic compounds, pyrroles and their fused derivatives are amenable to various chemical modifications. researchgate.net Strategies for functionalization can be broadly categorized into the regioselective introduction of substituents during the synthesis and post-synthetic modifications of the pre-formed scaffold.

Regioselective Substituent Introduction

Achieving regioselectivity is a key challenge in the synthesis of highly substituted pyrrolo-pyrrolones. Various synthetic methods have been developed to control the placement of functional groups on the heterocyclic core.

One effective strategy involves the cyclocondensation of 1,3-dicarbonyl dianions with α-azidoketones. rsc.org This method regioselectively yields 2-alkylidenepyrrolidines, which can be subsequently transformed into highly functionalized pyrroles upon treatment with acid. rsc.org Another approach is the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This method, catalyzed by tetra-n-butylammonium bromide (TBAB), provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx

The table below summarizes selected regioselective synthetic methods leading to functionalized pyrrolo-pyrrolone precursors and analogues.

| Method | Precursors | Catalyst/Reagent | Product Type | Key Feature | Reference |

| Cyclocondensation | 1,3-Dicarbonyl dianions, α-Azidoketones | Acid | Functionalized Pyrroles | High regioselectivity | rsc.org |

| Three-Component Reaction | Arylglyoxals, 6-Aminouracil, Barbituric acids | TBAB | Pyrrolo[2,3-d]pyrimidines | High yields, green procedure | scielo.org.mx |

| Tandem Cyclization/Annulation | Ugi Adducts | TFA, Gold(I) catalyst | Pyrrolo[1,2-a]pyrazine-diones | Regioselective annulation | figshare.com |

| Dearomative Chlorination/Substitution | 1H-Pyrroles | NCS, Various nucleophiles | 2,5-Disubstituted 2H-Pyrroles | Triple nucleophilic modification | nih.gov |

Post-Synthetic Modification Strategies

Post-synthetic modification (PSM) involves the chemical transformation of functional groups on a pre-existing molecular scaffold. nih.gov This approach is highly valuable as it allows for the diversification of a common pyrrolo-pyrrolone intermediate, enabling the rapid generation of a library of analogues.

Covalent PSM is a primary strategy where existing functional groups on the pyrrolo-pyrrolone ring or its substituents are modified. nih.gov For instance, a pre-formed pyrrolo-pyrrolone core bearing a reactive handle, such as an amine, aldehyde, or azide, can be selectively targeted. nih.gov Nucleophilic aromatic substitution (SNAr) is a powerful PSM tool for appropriately activated scaffolds. A notable example is the regio-selective, sequential SNAr on a rosarrin, a hexapyrrolic macrocycle containing pyrrole units. mdpi.com Reaction of a meso-pentafluorophenyl group with catechol resulted in a clean, double substitution to yield a benzodioxane fused derivative. mdpi.com This demonstrates that even complex, multi-ring systems containing pyrrole moieties can be selectively modified post-synthetically.

Another PSM strategy involves the modification of the scaffold itself, for example, through metal-catalyzed cross-coupling reactions. Pyrrole derivatives equipped with a halide can undergo reactions like the Sonogashira cross-coupling to introduce a variety of aryl groups, as demonstrated in the synthesis of precursors for 7,8-dihydroindolizin-6(5H)-ones. acs.org Furthermore, the pyrrole nucleus can be directly functionalized, for instance, by bromination using N-bromosuccinimide (NBS), to install a handle for further modifications. acs.org The incorporation of pyrrole into larger structures, such as metal-organic frameworks (MOFs), followed by in situ polymerization of additional pyrrole to form polypyrrole (PPy), represents an advanced form of PSM that imparts new properties like electrical conductivity to the material. rsc.org

The following table outlines key post-synthetic modification strategies applicable to pyrrolo-pyrrolone and related scaffolds.

| Strategy | Scaffold/Functional Group | Reagent/Catalyst | Transformation | Key Feature | Reference |

| Nucleophilic Aromatic Substitution | meso-Pentafluorophenyl group on a rosarrin | Catechol, K₂CO₃ | Benzodioxane annulation | Regio-selective double substitution | mdpi.com |

| Sonogashira Cross-Coupling | Pyrrole carbaldehyde | Aryl halides, Pd/Cu catalyst | C-C bond formation | Introduction of aryl diversity | acs.org |

| Electrophilic Halogenation | Pyrrole nucleus | N-Bromosuccinimide (NBS) | C-Br bond formation | Installation of a reactive handle | acs.org |

| In situ Polymerization | MOF containing pyrrole units | Pyrrole, Oxidizing agent | Formation of a MOF/polypyrrole composite | Introduction of new material properties | rsc.org |

Mechanistic Investigations in Pyrrolo Pyrrolone Chemistry

Elucidation of Reaction Pathways and Intermediates

The formation of the pyrrolo-pyrrolone core, specifically the 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (B3319587) scaffold typical of DPP pigments, is a complex process involving several key steps and intermediates. Mechanistic studies have focused on elucidating these pathways to improve reaction efficiency and yield.

The synthesis of the foundational pyrrolo-pyrrolone structure often begins with the formation of a pyrrole (B145914) ring, for which the Paal-Knorr synthesis is a fundamental method. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgwikipedia.org Computational studies using Density Functional Theory (DFT) have explored the sequence of intermediates. rgmcet.edu.in The mechanism is initiated by the attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate. wikipedia.org This is followed by a rate-determining cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring. rgmcet.edu.in

For the specific synthesis of the diketopyrrolopyrrole (DPP) core, the reaction typically involves the condensation of a benzonitrile (B105546) derivative with a dialkyl succinate (B1194679) in the presence of a strong base. frontiersin.orgresearchgate.net Another critical reaction in the formation of pyrrolone rings is the Knoevenagel condensation. uni-hannover.denih.govuni-hannover.de Studies on the biosynthesis of cytochalasans, which contain a pyrrolone core, propose this condensation as a key step. nih.govuni-hannover.de Chemical investigations using synthetic models have shown that this condensation can proceed spontaneously, initially forming a 1,3-dihydro-2H-pyrrol-2-one tautomer, which then isomerizes to the required 1,5-dihydro-2H-pyrrol-2-one. nih.gov

Key intermediates identified in these pathways include:

Hemiaminal: Formed from the initial attack of an amine on a carbonyl group in the Paal-Knorr synthesis. wikipedia.org

Enamine: While once considered a key intermediate, studies have shown that mechanisms involving enamine formation before the rate-determining cyclization are less likely. organic-chemistry.org

2,5-Dihydroxytetrahydropyrrole: A crucial intermediate that undergoes dehydration to form the final pyrrole ring. wikipedia.org

2H-Azirine: In certain cascade reactions leading to pyrrole systems, vinyl azides can react with 1,3-dicarbonyl compounds to form a 2H-azirine intermediate. researchgate.net

Computational studies have been instrumental in identifying the transition states and calculating the energy barriers associated with the cyclization steps in pyrrole and pyrrolone formation. In the Paal-Knorr synthesis, the cyclization of the hemiaminal intermediate is the rate-determining step and is associated with a high energy barrier. rsc.org Quantum chemical methods have established that the participation of explicit water molecules can significantly reduce this barrier. rsc.org For instance, the energy barrier for the cyclization step in furan (B31954) synthesis (a related reaction) is significantly lowered in the presence of H3O+. rsc.org

The table below summarizes computed energy barriers for key steps in related pyrrole formation reactions, illustrating the energetic landscape of the process.

| Reaction Step | Catalyst/Conditions | Computational Method | Energy Barrier (kcal/mol) | Reference |

| Hemiketal Cyclization to Dihydrofuran | H3O+ (solvent phase) | Quantum Chemical | 5.5 | rsc.org |

| Monoenol Cyclization to Dihydrofuran | H3O+ (solvent phase) | Quantum Chemical | 11.5 | rsc.org |

| Hemiketal Cyclization to Dihydrofuran | Explicit Water | Quantum Chemical | 27.1 | rsc.org |

| Monoenol Cyclization to Dihydrofuran | Explicit Water | Quantum Chemical | 28.9 | rsc.org |

| Final Pyrrole Core Cyclization | KOBut/DMSO | B2PLYP-D3/6-311+G** | Rate-determining | acs.org |

Kinetic Studies and Reaction Rate Analysis

Kinetic analysis provides quantitative insights into reaction mechanisms, confirming proposed pathways and identifying rate-determining steps. In the context of pyrrole synthesis, kinetic studies by Amarnath and colleagues on the Paal-Knorr reaction were pivotal. They demonstrated that different diastereomers of 3,4-disubstituted-2,5-hexanediones cyclize at unequal rates, which ruled out mechanisms involving a common enamine intermediate before the rate-determining step. organic-chemistry.org The studies also showed that substituents on the amine nucleophile significantly impact the reaction rate; electron-withdrawing groups like a p-nitrophenyl group increased the rate of cyclization. organic-chemistry.org

More recent kinetic modeling of the superbase-mediated self-organization of tetrasubstituted pyrroles confirmed that the final cyclization step leading to the pyrrole core is rate-determining. acs.org Stopped-flow kinetic analysis has also been employed to study the dynamics of anion binding to cyclo organic-chemistry.orgpyrrole, an expanded porphyrin, providing detailed on- and off-rates for complex formation. nih.gov Although this study is on a related but different system, it showcases the power of kinetic analysis in understanding the dynamic processes in pyrrolic chemistry.

The following table presents rate constants determined for the binding of anions to a cyclo organic-chemistry.orgpyrrole system, demonstrating the type of data obtained from such studies.

| Anion | Binding Step | Rate Constant (k) | Unit | Temperature | Reference |

| Acetate (B1210297) | Association (kon) | (2.65 ± 0.1) × 105 | M-1s-1 | 253 K | nih.gov |

| Acetate | Dissociation (koff) | 16.6 ± 0.3 | s-1 | 253 K | nih.gov |

| Dihydrogen Phosphate | 2nd Association (k2) | (4.1 ± 0.5) × 103 | M-1s-1 | 253 K | nih.gov |

| Dihydrogen Phosphate | 2nd Dissociation (k-2) | 3.9 ± 0.6 | s-1 | 253 K | nih.gov |

Radical Cascade Mechanisms and Photoredox Catalysis

Modern synthetic methods have increasingly utilized radical cascade reactions and photoredox catalysis to construct complex pyrrole-fused heterocycles under mild conditions. These methods offer alternative mechanistic pathways to traditional condensation reactions.

Visible-light photoredox catalysis has been successfully applied to synthesize fluorinated pyrrolo[1,2-d]benzodiazepine derivatives. nih.gov The mechanism involves a single electron transfer (SET) from an excited state photocatalyst (e.g., fac-[Ir(ppy)3]) to a radical precursor like ethyl bromodifluoroacetate. This generates a radical that undergoes regioselective addition to a pyrrole-containing aniline, initiating a cascade that culminates in intramolecular amidation to form the final product. nih.gov

Similarly, intramolecular radical additions to pyrroles have been achieved using tris(2,2'-bipyridyl)ruthenium dichloride as a photoredox catalyst. acs.org A reactive free radical is generated via the reduction of an activated carbon-bromine bond by the Ru(I) species, which is part of a visible-light-induced photocatalytic cycle. acs.org Radical trapping experiments and luminescence quenching studies are often used to elucidate these complex radical-mediated mechanisms. acs.org

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts are fundamental to controlling the selectivity and efficiency of pyrrolo-pyrrolone synthesis. The choice of catalyst can dictate the reaction pathway, influence stereoselectivity, and enable reactions under milder conditions.

In the classic Paal-Knorr synthesis, weak acids like acetic acid are used to accelerate the reaction, while ensuring that the desired pyrrole is formed instead of furan byproducts. organic-chemistry.org More recently, various catalysts have been developed for one-pot syntheses of N-substituted pyrroles. For example, a cobalt-based heterogeneous catalyst has been shown to be highly effective for the reductive coupling of nitrobenzene (B124822) with 2,5-hexanedione (B30556), achieving over 99% conversion and chemoselectivity. researchgate.net

The B(C6F5)3-catalyzed dehydrogenation of pyrrolidines to pyrroles provides a modern example of catalytic efficiency. nih.gov Mechanistic studies indicate the process involves a B(C6F5)3-mediated α-nitrogen hydride abstraction to form an iminium borohydride (B1222165) intermediate. nih.gov Furthermore, chiral catalysts and auxiliaries have been employed to achieve enantioselective intramolecular Michael additions of pyrroles, leading to the formation of enantiomerically enriched tetrahydroindolizidines. rsc.org

The table below highlights various catalysts and their roles in different pyrrole/pyrrolo-pyrrolone synthesis reactions.

| Catalyst | Reaction Type | Role of Catalyst | Reference |

| Acetic Acid | Paal-Knorr Synthesis | Weak acid catalyst, accelerates reaction | organic-chemistry.org |

| fac-[Ir(ppy)3] | Photoredox Radical Cascade | Single Electron Transfer (SET) agent | nih.gov |

| B(C6F5)3 | Dehydrogenation of Pyrrolidines | Lewis acid, mediates hydride abstraction | nih.gov |

| Co2PNx@NC | Reductive Coupling | Heterogeneous catalyst for hydrogenation & condensation | researchgate.net |

| Tungsten Photocatalyst | [3+2] Cycloaddition Aromatization | Photo-induced cascade catalysis | nih.gov |

| Copper(II) | Reaction of Aldehydes, Amines, Nitroalkenes | Catalyzes formation of radical intermediate | nih.gov |

Computational Insights into Reaction Mechanisms

Computational chemistry, particularly DFT, has become an indispensable tool for gaining deep, quantitative insights into the mechanisms of pyrrolo-pyrrolone formation. These studies allow for the detailed mapping of potential energy surfaces, characterization of intermediates and transition states, and calculation of reaction barriers, which are often difficult to determine experimentally. acs.org

Quantum chemical studies on the Paal-Knorr reaction have provided a comprehensive understanding of the mechanism. They have confirmed that the reaction is exergonic for pyrrole formation and have detailed the energetic preference for a water-mediated pathway involving a hemiaminal intermediate over an enamine pathway. rsc.orgrsc.org These calculations reveal that explicit water molecules or acid catalysis play a crucial role in lowering the activation energy of the key cyclization step. rsc.org

More complex reactions, such as the 1,3-dipolar cycloaddition between pyrrole-2,3-diones and diphenylnitrone, have been studied using Molecular Electron Density Theory (MEDT). mdpi.com These computational analyses determined that the reaction proceeds via a one-step, asynchronous mechanism and classified it as a "one-step two-stage" process based on Bonding Evolution Theory (BET), which tracks the formation of new chemical bonds throughout the reaction coordinate. mdpi.com Such computational insights are vital for predicting reactivity, understanding selectivity, and designing new, more efficient synthetic routes to novel pyrrolo-pyrrolone derivatives.

Advanced Characterization and Spectroscopic Analysis of Pyrrolo Pyrrolone Derivatives

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups and bonding arrangements within a molecule. These methods are complementary and serve as a powerful tool for confirming the synthesis of the target pyrrolo-pyrrolone structure.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, with specific absorption bands corresponding to particular functional groups and bond vibrations. For pyrrolo-pyrrolone derivatives, key diagnostic peaks confirm the presence of the core structure. nih.gov

The N-H stretching vibration of the pyrrole (B145914) ring is a prominent feature, typically observed as a broad band in the region of 3300–3500 cm⁻¹. mdpi.com The exact position can be influenced by hydrogen bonding; for instance, intermolecular hydrogen bonding in the solid state can cause a redshift in the N-H stretching frequency compared to the free N-H group. nih.govtandfonline.com Another crucial absorption is the strong band associated with the C=O stretching of the lactam groups, which typically appears near 1710 cm⁻¹. nih.govmdpi.com The presence of C≡N groups, if part of the derivative's structure, would be indicated by a strong absorption in the 2200–2260 cm⁻¹ region. mdpi.com Other characteristic signals include C-H stretching vibrations from alkyl or aryl substituents and various bending and wagging modes that define the fingerprint region of the spectrum. mdpi.comrsc.org

Table 1: Representative FT-IR Peaks for a Model Pyrrolo-pyrrolone Derivative

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3300–3500 | N-H Stretch | Pyrrole N-H | mdpi.com |

| ~1710 | C=O Stretch | Lactam Carbonyl | nih.govmdpi.com |

| 2200–2260 | C≡N Stretch | Nitrile (if present) | mdpi.com |

| 1480–1519 | Ring Stretch | Poly(pyrrole) | rsc.org |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FT-IR analysis. rsc.org It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For diketo-pyrrolo-pyrrole (DPP) derivatives, theoretical and experimental Raman spectra have been used to assign key vibrational modes. muni.cz

Crucial spectral features in the Raman spectrum of a pyrrolo-pyrrolone derivative include the C=O stretching, N-H bending, and the stretching and bending modes of the aryl or pyridyl substituents. muni.cz A study on pyridyl-substituted DPPs identified important peaks related to C=O (pyrrolinone) stretching and N-H (pyrrolinone) bending. muni.cz The Raman spectra of functionalized multi-walled carbon nanotubes (MWCNTs) with grafted poly(pyrrole) also show characteristic peaks for the pyrrole ring. rsc.org The technique is valuable for studying polymorphism and the effects of intermolecular interactions, such as hydrogen bonding, on the molecular structure. muni.cz

Table 2: Key Raman Shifts for a Pyridyl-Substituted Diketo-pyrrolo-pyrrole Derivative

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~1600 | (Hetero)aryl stretching | muni.cz |

| ~1550 | C=C (pyrrolinone) stretching | muni.cz |

| ~1450 | N-H (pyrrolinone) bending | muni.cz |

| ~1350 | C=O (pyrrolinone) stretching | muni.cz |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and stereochemistry.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In pyrrolo-pyrrolone derivatives, the proton attached to the nitrogen atom (N-H) of the pyrrole ring is highly characteristic. It typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to deshielding and hydrogen bonding effects. scielo.org.mxresearchgate.net For example, in certain pyrrolo[3,4-c]pyrrole (B14788784) derivatives, this proton signal has been observed at δ 10.71 ppm and even as far downfield as δ 13.46 ppm in structures with strong intramolecular hydrogen bonds. scielo.org.mxrsc.org

Protons on aromatic or heteroaromatic substituents will resonate in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm), with their multiplicity and coupling constants providing information about the substitution pattern. scielo.org.mxsemanticscholar.org Protons on alkyl chains or other aliphatic groups will appear in the upfield region of the spectrum. semanticscholar.org

Table 3: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for a Pyrrolo-pyrrolone Derivative

| Proton Type | Chemical Shift Range (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrrole N-H | 10.5 - 13.5 | broad singlet | scielo.org.mxrsc.org |

| Aromatic H | 7.0 - 8.5 | multiplet/doublet | scielo.org.mxsemanticscholar.org |

| Pyrrole Ring H | 6.5 - 8.0 | singlet/doublet | semanticscholar.org |

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. In pyrrolo-pyrrolone derivatives, the carbonyl carbons (C=O) of the lactam rings are particularly diagnostic, appearing at very low field, typically in the range of δ 160-190 ppm. scielo.org.mxsemanticscholar.orgacgpubs.org The sp²-hybridized carbons of the pyrrole rings and any aromatic substituents resonate in the δ 110-155 ppm region. scielo.org.mxsemanticscholar.orgorientjchem.org The specific chemical shifts provide insight into the electronic environment of each carbon atom. For instance, carbons directly attached to the nitrogen atom appear at a different chemical shift compared to other carbons in the pyrrole ring. semanticscholar.orgorientjchem.org Aliphatic carbons from alkyl substituents will be found in the upfield region (δ 10-60 ppm). orientjchem.org

Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Pyrrolo-pyrrolone Derivative

| Carbon Type | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Lactam C=O | 160 - 190 | scielo.org.mxsemanticscholar.orgacgpubs.org |

| Pyrrole & Aromatic C (sp²) | 110 - 155 | scielo.org.mxsemanticscholar.orgorientjchem.org |

While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. researchgate.netipb.pt These techniques reveal correlations between nuclei, establishing the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace out proton-proton networks within the molecule, such as those in alkyl chains or substituted aromatic rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This is one of the most routine 2D NMR experiments, correlating protons directly to the carbons they are attached to (¹J_CH). core.ac.uk It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH). nih.govcore.ac.uk It is crucial for piecing together the molecular skeleton by connecting different spin systems. For example, an HMBC correlation from the N-H proton to the carbonyl carbons would confirm the core structure of the pyrrolo-pyrrolone.

ADEQUATE (Adequate Double Quantum Transfer Experiment): For particularly challenging structures, 1,1-ADEQUATE and 1,n-ADEQUATE experiments can provide direct carbon-carbon connectivity information, which can be invaluable for differentiating isomers. researchgate.net

The combined application of these 1D and 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of Pyrrolo-pyrrolone derivative 3, allowing for the complete and confident assignment of all proton and carbon signals. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the precise determination of molecular weight and for gaining insight into the structural integrity of a compound through its fragmentation patterns. For "this compound," high-resolution mass spectrometry is employed to verify its elemental composition.

In a specific analysis, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was utilized. The analysis of "this compound" yielded a protonated molecular ion peak ([M+H]⁺) at an m/z (mass-to-charge ratio) of 592.3214. evitachem.com This experimental value is in excellent agreement with the calculated m/z of 592.3209 for the molecular formula C₃₄H₄₅N₃O₄S, thus confirming the molecular weight of the compound. evitachem.com

The fragmentation of pyrrolo-pyrrolone derivatives under mass spectrometry typically involves the cleavage of the more labile bonds, such as those in the side chains. For derivatives with alkyl groups, the fragmentation pattern often shows a series of peaks corresponding to the loss of these alkyl chains. libretexts.org In the case of "this compound," the fragmentation would likely initiate with the cleavage of the 2-ethylhexyl groups from the sulfonylamide moiety. Further fragmentation could involve the loss of the entire sulfonylamide group or cleavage of the phenyl rings from the core pyrrolo-pyrrolone structure. The stability of the core heterocyclic system often results in it being a prominent fragment in the mass spectrum. chemscene.comconicet.gov.ar

Table 1: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Technique |

| [M+H]⁺ | 592.3209 | 592.3214 | MALDI-TOF MS |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide critical information about the electronic transitions within a molecule, which are fundamental to understanding its color, photophysical properties, and potential applications in areas like organic electronics and fluorescence imaging.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of pyrrolo-pyrrolone derivatives is characterized by strong absorption bands in the visible region, which is a hallmark of the diketo-pyrrolo-pyrrole (DPP) chromophore. researchgate.netresearchgate.net The position and intensity of these absorption bands are influenced by the substituents on the core structure. For "this compound," the presence of phenyl and substituted phenyl groups is expected to result in a broad and intense absorption band. Related DPP derivatives exhibit molar absorption coefficients in the range of 20,000 to 50,000 M⁻¹cm⁻¹. evitachem.comresearchgate.net The absorption spectra of similar DPP dyes show maxima in the range of 496-550 nm. evitachem.com The specific absorption maximum for "this compound" will be dependent on the solvent used, with more polar solvents potentially causing a shift in the absorption bands.

Fluorescence Spectroscopy and Quantum Yield Determination

Many pyrrolo-pyrrolone derivatives are highly fluorescent, emitting light efficiently after absorbing it. acs.org The fluorescence emission is typically a mirror image of the absorption band and is Stokes shifted to a longer wavelength. The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, is a key parameter. For many DPP dyes, the quantum yield can be close to unity, indicating very efficient emission. evitachem.comresearchgate.net For instance, some DPP derivatives exhibit quantum yields in the range of 0.8 to 0.9. uevora.pt The fluorescence properties, including the emission maximum and quantum yield of "this compound," would be influenced by the solvent polarity and the molecular environment. The emission maxima for related DPP compounds are often observed in the 564-587 nm range. evitachem.com

Table 2: Representative Spectroscopic Data for Diketo-pyrrolo-pyrrole (DPP) Derivatives

| Derivative Type | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |

| Phenyl-substituted DPPs | 480 - 550 | 500 - 600 | 0.4 - 0.9 |

| Thienyl-substituted DPPs | 500 - 580 | 520 - 620 | 0.6 - 0.8 |

Surface and Thin Film Analytical Techniques

The analysis of "this compound" in the solid state, particularly as thin films, is crucial for its potential applications in electronic devices.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. acs.orgCurrent time information in Bangalore, IN. For an organic compound like "this compound," XPS can be used to confirm the presence of carbon, nitrogen, oxygen, and sulfur, and to probe their chemical environments. geomar.dechemicalbook.com

Table 3: Expected Core Level Binding Energies in XPS for this compound

| Element | Core Level | Expected Binding Energy (eV) | Structural Moiety |

| C | 1s | ~284.8 | Aromatic C-C, C-H |

| ~286.5 | C-N, C-S | ||

| ~288.5 | C=O (carbonyl) | ||

| N | 1s | ~400.0 | Pyrrolic-N |

| ~399.5 | Sulfonamide N-S | ||

| O | 1s | ~532.0 | C=O (carbonyl) |

| ~533.0 | O=S (sulfonyl) | ||

| S | 2p | ~168.5 | Sulfonyl (S⁶⁺) |

Compound Names Table

| Abbreviation/Number | Full Chemical Name |

| This compound | 3-(Phenyl)-6-(4-bis(2-ethylhexyl)sulfonylamide-phenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione |

| DPP | Diketo-pyrrolo-pyrrole |

Computational and Theoretical Investigations of Pyrrolo Pyrrolone Derivatives

Density Functional Theory (DFT) Applications

Geometry Optimization and Electronic Structure Analysis

No data available for a compound specifically identified as "Pyrrolo-pyrrolone derivative 3."

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps

No data available for a compound specifically identified as "this compound."

Prediction of Vibrational Frequencies

No data available for a compound specifically identified as "this compound."

Molecular Electrostatic Potential Mapping

No data available for a compound specifically identified as "this compound."

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Simulation of Optical Absorption and Emission Spectra

No data available for a compound specifically identified as "this compound."

Analysis of Charge Transfer Characteristics

The analysis of charge transfer (CT) is crucial for understanding the photophysical properties of pyrrolo-pyrrolone derivatives, particularly for applications in organic electronics and nonlinear optics. Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating these characteristics.

Studies on D-π-A-π-D (Donor-π-Acceptor-π-Donor) structural dyes based on the Diketo-Pyrrolo-Pyrrole (DPP) core demonstrate how terminal substituents modulate intramolecular charge transfer (ICT). bohrium.com The introduction of strong electron-donating groups significantly enhances ICT and two-photon absorption (TPA) properties by modulating orbital energy levels. bohrium.com For instance, substituting a DPP derivative with a triphenylamine (B166846) donor group can lead to a four-fold increase in TPA response compared to less potent donors. bohrium.com Further modification, such as adding methoxyl groups to the terminal triphenylamine, can induce a notable red-shift in the TPA peak wavelength by approximately 36 nm. bohrium.com This effect is attributed to a unique redistribution of the electron cloud, which strengthens the ICT character. bohrium.com

In asymmetric pyrrolo[3,2-b]pyrrole (B15495793) derivatives, the molecular architecture allows for diverse pathways for photoinduced charge transfer. rsc.org The presence of both donor and acceptor substituents on the pyrrolo-pyrrole core leads to unique excited-state behaviors. rsc.org Computational models show that steric hindrance can play a key role; for example, using a carbazole (B46965) group can restrict the rotation of an acceptor, thereby suppressing the charge-transfer component and favoring locally excited (LE) state emission. rsc.orgrsc.org These findings highlight the delicate balance between local and charge-transfer excited states, which can be precisely tuned through molecular design to optimize material properties. rsc.org

| Derivative Class | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Diketo-Pyrrolo-Pyrrole (DPP) D-π-A-π-D Dyes | DFT/TD-DFT | Terminal electron-donating groups significantly enhance Intramolecular Charge Transfer (ICT) and Two-Photon Absorption (TPA). | bohrium.com |

| Asymmetric Pyrrolo[3,2-b]pyrrole Derivatives | DFT | Steric hindrance can suppress the charge-transfer (CT) component, favoring locally excited (LE) emission. | rsc.orgrsc.org |

| Pyrrole (B145914) Derivative (BPS) on Mild Steel | Electrochemical Impedance Spectroscopy | The negative sign of ∆Gads (-46.82 to -44.14 kJ/mol) indicates spontaneous adsorption and charge transfer (chemisorption) on the metal surface. | orientjchem.org |

Aromaticity Assessment and Delocalization Indices (e.g., HOMA, NICS)

Aromaticity is a fundamental concept describing the stability and electronic structure of cyclic conjugated systems. It is not a directly observable quantity but can be quantified using various theoretical indices. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two of the most widely used indices. nih.govacs.org

The HOMA index is a geometry-based measure, where a value of 1 indicates a fully aromatic system, 0 is for a non-aromatic system, and negative values suggest antiaromaticity. nih.gov NICS, a magnetic criterion, calculates the magnetic shielding at the center of a ring; negative values typically indicate aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). acs.org

For complex fused systems like pyrrolo-pyrrolone derivatives, these indices can be calculated for each individual ring to map the local aromaticity throughout the molecule. Studies on related heterocyclic systems, such as BN-substituted dibenzo[a,e]pentalenes, show that the aromaticity of individual rings is highly sensitive to their chemical environment. chem8.org For example, in an isomer containing a pyrrole ring fused within a larger pentalene (B1231599) system, the pyrrole moiety was found to be aromatic, while a corresponding isomer containing a borole (B14762680) ring showed this ring to be antiaromatic. chem8.org NICS calculations on pyrrole itself show a significant dependence on the distance from the ring plane, with a NICS(1) value (calculated 1 Å above the ring center) of approximately -9.991 ppm, confirming its aromatic character. researchgate.net

| Index | Basis of Calculation | Indication for Aromaticity | Example Application | Reference |

|---|---|---|---|---|

| HOMA (Harmonic Oscillator Model of Aromaticity) | Bond Lengths | Value approaches 1 for aromatic, 0 for non-aromatic, negative for anti-aromatic. | Used to show that in some fused systems, peripheral rings can be significantly more aromatic than central rings. | nih.gov |

| NICS (Nucleus-Independent Chemical Shift) | Magnetic Shielding | Negative values indicate aromaticity; positive values indicate antiaromaticity. | The NICS(1) value for pyrrole is ~ -10 ppm, while for benzene (B151609) it is ~ -8 ppm. | nih.govresearchgate.net |

| FLUπ (Aromatic π Fluctuation Index) | π-Electronic Charge Fluctuation | Value approaches 0 for aromatic compounds. | Applied to BN-dibenzo[a,e]pentalenes to assess perimeter aromaticity. | chem8.org |

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational stability, solvent effects, and binding processes that are inaccessible through static models.

For pyrrolo-pyrrolone derivatives and their analogs, MD simulations have been employed to explore their interactions with complex biological targets or other molecules. For instance, a study on a diketopyrrolo[3,4-c]pyrrole derivative designed as a G-quadruplex DNA (G4) stabilizing ligand used MD simulations to unravel its binding modes. nih.gov The simulations revealed that the ligand could bind to the top G-tetrad or adopt a mixed binding mode depending on the specific G4 structure, providing a dynamic picture of the interaction. nih.gov

In the context of drug design, MD simulations are often used in conjunction with molecular docking to refine binding poses and calculate binding free energies. Studies on thieno[3,2-b]pyrrole and pyrrolo[2,3-b]pyridine derivatives as enzyme inhibitors have used MD simulations of up to 100 nanoseconds to confirm the stability of the ligand-protein complex and to identify key interactions that contribute to binding affinity. nih.govjapsonline.com These simulations can reveal stable hydrogen bonds and hydrophobic interactions that anchor the inhibitor in the active site. nih.gov

| Derivative Class | Simulation Target | Purpose of MD Simulation | Key Finding | Reference |

|---|---|---|---|---|

| Diketopyrrolo[3,4-c]pyrrole derivative | G-quadruplex DNA | To unravel the dynamic binding modes of the ligand. | The ligand binds to the top G-tetrad or uses a mixed binding mode depending on the G4 structure. | nih.gov |

| Thieno[3,2-b]pyrrole derivatives | LSD1 Protein | To supplement docking results and calculate binding free energy (MM-GBSA). | Identified crucial stabilizing interactions (e.g., with Asn535) and confirmed the stability of the complex. | nih.govrsc.org |

| Pyrrolo[2,3-b]pyridine derivatives | Bruton's Tyrosine Kinase (BTK) | To assess the stability of a newly designed inhibitor in the active site. | The new compound was stable during a 40 ns simulation and showed lower binding free energy than the parent compound. | japsonline.comresearchgate.net |

Quantum Chemical Calculations for Chemical Reactivity Indices

Quantum chemical calculations are essential for determining a molecule's intrinsic reactivity. Conceptual DFT provides a framework for defining chemical reactivity indices such as chemical potential, hardness, softness, and the global electrophilicity index (ω). These descriptors help predict how a molecule will behave in a chemical reaction.

For example, a study on C-Vinyl pyrrole-hydrazone derivatives (compounds 3d and 3e) used DFT calculations with the B3LYP functional to compute these indices. researchgate.netfigshare.com The global electrophilicity index (ω) was calculated to be 5.5551 eV for derivative 3d and 5.116 eV for 3e, indicating that these molecules behave as strong electrophiles. researchgate.netfigshare.com Such calculations are valuable for understanding reaction mechanisms, such as the positional selectivity in the sulfonation of pyrrole, where the relative stability of reaction intermediates and transition states can be assessed. researchgate.net Theoretical calculations can also predict other properties, such as the first hyperpolarizability (β₀), which suggests potential applications in the field of nonlinear optics. researchgate.netfigshare.com

| Derivative | Computational Method | Calculated Index | Value | Interpretation | Reference |

|---|---|---|---|---|---|

| C-Vinyl pyrrole-hydrazone (3d) | DFT/B3LYP | Global Electrophilicity Index (ω) | 5.5551 eV | The molecule is a strong electrophile. | researchgate.netfigshare.com |

| C-Vinyl pyrrole-hydrazone (3e) | DFT/B3LYP | Global Electrophilicity Index (ω) | 5.116 eV | The molecule is a strong electrophile. | researchgate.netfigshare.com |

In Silico Modeling for Intermolecular Interactions (e.g., molecular docking with non-biological targets or general binding principles)

In silico modeling, particularly molecular docking, is a cornerstone of modern chemical research for predicting how a small molecule (ligand) binds to a receptor. This technique is widely applied to pyrrolo-pyrrolone derivatives to understand their binding modes and to guide the design of new compounds with improved affinity for a specific target.

Docking studies on pyrrolo[3,4-c]pyrrole (B14788784) hydroxamic acid derivatives (compounds 9a-c) were performed to assess their binding to various histone deacetylase (HDAC) isoforms. scielo.org.mx The results showed that derivative 9c displayed the best energetic coupling with the biological target, a finding that correlated well with its enhanced antiproliferative activity in cell-based assays. scielo.org.mx

Similarly, N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone were docked into the active sites of cyclooxygenase (COX) enzymes. nih.gov The docking studies revealed that compounds from a series with a 3-chlorophenyl substituent (series c) interacted more strongly than those with phenyl or n-butyl groups. nih.gov In another study, pyrrole–indole (B1671886) hybrids were docked into the colchicine (B1669291) binding site of tubulin. rsc.org The analysis showed that the binding relied mainly on hydrophobic and dipole-dipole interactions rather than hydrogen bonding, explaining their observed biological activity. rsc.org These examples underscore the power of molecular docking to rationalize structure-activity relationships at the atomic level.

| Derivative Class | Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| Pyrrolo[3,4-c]pyrrole hydroxamic acids (9a-c) | Histone Deacetylase (HDAC) | Energetic coupling with the active site, rationalizing antiproliferative effects. | scielo.org.mx |

| N-Acylhydrazones of pyrrolo[3,4-d]pyridazinone | COX-1/COX-2 | Binding affinity influenced by substituents; 3-chlorophenyl group showed stronger interactions. | nih.gov |

| Pyrrole–indole hybrids (3h) | Tubulin (Colchicine site) | Binding dominated by hydrophobic and dipole-dipole interactions. | rsc.org |

| Diketopyrrolo[3,4-c]pyrrole derivative | G-quadruplex DNA | Binding into the top G-tetrad or a mixed binding mode. | nih.gov |

Structure Property Relationships in Pyrrolo Pyrrolone Chemistry

Correlating Substituent Effects with Electronic Properties

The introduction of substituents onto the pyrrolo-pyrrolone core directly modulates the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This tuning is critical for applications in organic electronics, as it dictates the material's charge injection/extraction capabilities and its behavior as a semiconductor. The pyrrolo[3,2-b]pyrrole (B15495793) core is known to be exceptionally electron-rich, making it a powerful electron donor. litcatal.comnih.gov

The electronic properties of tetraaryl-1,4-dihydropyrrolo-[3,2-b]pyrroles (TAPPs), the family to which derivative 3 belongs, are significantly influenced by their substituents. The strong electron-donating nature of the central TAPP moiety results in high-lying HOMO levels. litcatal.com For many TAPP derivatives, the first oxidation potentials are observed around 0.7 V (vs. NHE), corresponding to the oxidation of the electron-donating pyrrolo[3,2-b]pyrrole core. litcatal.com

Theoretical and experimental studies on related TAPP systems demonstrate that the electronic band gap can be tuned by altering the peripheral groups. For instance, attaching strong electron-withdrawing groups can significantly lower the LUMO level, thereby reducing the band gap and red-shifting the absorption spectra. acs.org

Table 1: Electronic Properties of Representative Tetraaryl-1,4-dihydropyrrolo-[3,2-b]pyrrole (TAPP) Derivatives

| Derivative Type | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Oxidation Potential (V vs. NHE) |

|---|---|---|---|---|

| Generic TAPP Core | ~ -5.1 to -5.3 | Varies with substituent | Varies | ~0.7 |

| TAPP with Acceptor Groups | Higher (less negative) | Lower (more negative) | Narrower | Varies |

| Pyrrolo-pyrrolone derivative 3 (TPE-substituted) | Data not available | Data not available | Data not available | Data not available |

Note: Specific experimental values for this compound were not available in the reviewed literature. Data for generic TAPP derivatives are provided for context. The HOMO and LUMO levels are highly dependent on the specific substituents attached.

Charge carrier mobility is a critical parameter for semiconductor performance in devices like Organic Field-Effect Transistors (OFETs). It is highly dependent on intermolecular interactions and the degree of molecular packing in the solid state. Materials with high mobility typically feature planar structures that facilitate strong π-π stacking.

The molecular architecture of This compound is intentionally designed to be non-planar. The propeller-like structure of the TPE substituents induces a highly twisted conformation. researchgate.net This structural feature is essential for its characteristic aggregation-induced emission (AIE) but is counterproductive for efficient charge transport. The steric hindrance prevents the close, ordered packing necessary for charge hopping between adjacent molecules.

Consequently, charge carrier mobility data for This compound and other AIE-active TPE-TAPP hybrids are not commonly reported in the literature, as these materials are optimized for luminescence rather than charge transport. Studies on other, more planar TAPP derivatives designed for solar cells have reported very low hole mobilities, on the order of 10⁻⁹ cm²V⁻¹s⁻¹, highlighting that the unmodified TAPP scaffold is not an efficient charge transporter without significant structural engineering to enforce planarity and packing. nih.govresearchgate.net

Relationship between Molecular Architecture and Optical Characteristics

The molecular architecture of This compound , specifically the linkage of a highly fluorescent core with TPE rotors, gives rise to unique and highly tunable optical properties.

The absorption and emission wavelengths of TAPP derivatives can be tuned across the visible spectrum by modifying the peripheral substituents. nih.gov For This compound , the key architectural feature is the presence of TPE units. In dilute solutions, the molecule is very weakly fluorescent. This is because the excited-state energy is dissipated non-radiatively through the constant intramolecular rotation of the TPE's phenyl rings. mdpi.com

Upon aggregation—for instance, in a poor solvent or in the solid state—these intramolecular rotations are restricted. This "locking" of the molecular conformation blocks the non-radiative decay pathway, forcing the molecule to release its energy via fluorescence. This phenomenon is known as aggregation-induced emission (AIE). nih.govresearchgate.netmdpi.com This transition from a non-emissive to a highly emissive state is accompanied by a change in the emission wavelength. A similar TPE-functionalized 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) derivative, APPTPECN, shows a distinct emission peak at 532 nm in the aggregated state. mdpi.com

Table 2: Optical Properties of this compound

| State | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift |

|---|---|---|---|

| Dilute Solution (e.g., THF/DMF) | Data not available | ~500-530 nm (Very Weak) | Data not available |

Note: The emission wavelength for the aggregated state is based on data for the closely related compound APPTPECN, which exhibits bright yellow-green light emission at 532 nm. mdpi.com

The most striking optical feature of This compound is the dramatic enhancement of its fluorescence quantum yield (Φf) upon aggregation. The quantum yield, which measures the efficiency of the fluorescence process, is near zero in dilute solution due to the active rotational motion of the TPE units.

In the aggregated or solid state, the restriction of intramolecular rotation (RIR) mechanism becomes dominant. By physically hindering the rotational freedom of the TPE phenyl rings, the primary non-radiative decay channel is closed, leading to a massive increase in fluorescence efficiency. Research indicates that This compound exhibits an approximately 32-fold increase in emission intensity in the solid state compared to its solution state. nih.govresearchgate.netlsmu.lt Other closely related TPE-pyrrolo[3,2-b]pyrrole hybrids have shown fluorescence quantum yield increases of up to 100-fold. researchgate.netacs.org

Table 3: Fluorescence Quantum Yield (Φf) of this compound

| State | Fluorescence Quantum Yield (Φf) | Enhancement Factor |

|---|---|---|

| Dilute Solution | Very Low (~0) | - |

Data sourced from studies on this compound. nih.govresearchgate.net

Structural Engineering for Tunable Sensing Mechanisms

The unique AIE property engineered into This compound makes it an intrinsically tunable sensor. The fluorescence of the molecule is highly sensitive to environmental factors that affect the rotational freedom of its TPE substituents. This "turn-on" sensing mechanism is advantageous as it produces a signal against a dark background, enhancing sensitivity.

The sensing mechanism is based on the principle of Restriction of Intramolecular Rotation (RIR). Any event that causes the molecule to aggregate or that increases the viscosity of its local environment will restrict the TPE rotors and trigger a strong fluorescent response. nih.gov This makes derivative 3 and related compounds excellent candidates for:

Viscosity Sensors: The fluorescence intensity can be correlated to the viscosity of the surrounding medium. nih.gov

Aggregation Probes: They can be used to monitor processes that involve aggregation, such as protein folding or polymer assembly.

Furthermore, the structural design of TPE-TAPP hybrids can lead to other forms of sensing. A closely related compound, APPTPECN, exhibits reversible mechanofluorochromism (MFC). mdpi.com This means its fluorescence color changes in response to mechanical force, such as grinding. The pristine, crystalline powder emits green light, but after grinding, the emission shifts to yellow. mdpi.com This change is due to a force-induced phase transition from a crystalline to an amorphous state, which alters the molecular packing and, consequently, the emission properties. The original color can be recovered by fuming the ground powder with a solvent, demonstrating the reversibility of the sensing mechanism. mdpi.com This MFC property makes these materials promising for applications in data storage, security inks, and mechanical stress sensors. nih.govmdpi.com

Designing Pyrrolo-pyrrolone Derivatives for Specific Material Functions

The design and synthesis of this compound are geared towards creating materials with specific functionalities, particularly for applications in organic electronics. The core structure, a pyrrolo[3,2-b]pyrrole-1,4-dione, is strategically substituted to fine-tune its properties. researchgate.net The synthesis of this derivative involves a multi-step process, culminating in a key reaction utilizing LDA and ethyl-2-(thiophen-2-yl)acetate. researchgate.net

The choice of phenyl groups on the nitrogen atoms and thiophene (B33073) groups at the 3 and 6 positions of the pyrrolo-pyrrolone core is a deliberate design choice. researchgate.net These aromatic substituents play a crucial role in the molecular packing and intermolecular interactions within the solid state, which are critical for charge transport in electronic devices. For instance, thin films of this compound can be formed by vacuum evaporation, and their structural ordering has been shown to be similar to that of single crystals, a desirable characteristic for predictable and efficient device performance. researchgate.netrsc.org

Furthermore, the substitution pattern influences the solubility and processability of the material, which are key considerations for fabricating devices. While this compound itself has been studied in thin films, related derivatives have incorporated solubilizing groups like hexyloxy chains to improve their compatibility with solution-based processing techniques. researchgate.net The systematic variation of these substituents allows for the tuning of properties for specific applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netossila.com

Conformational Analysis and its Impact on Electronic and Optical Properties

The conformation of this compound, specifically the planarity of its core and the torsion angles between the core and its substituents, has a profound impact on its electronic and optical properties. The pyrrolo[3,2-b]pyrrole-1,4-dione core in isoDPP derivatives is largely planar, which facilitates π-electron delocalization across the molecule. researchgate.net

In this compound, the introduction of thiophene rings at the 3 and 6 positions, as opposed to phenyl rings, alters the dihedral angles and intermolecular packing. researchgate.net This change in conformation affects the π-π stacking distance between adjacent molecules in the solid state. For example, the inter-planar distance for the π-stacking is influenced by the nature of the aromatic substituent. researchgate.net The closest π-π interactions in the crystal structure of derivative 3 are observed between the phenyl rings of adjacent chromophores. researchgate.net

From a photophysical perspective, this compound is weakly luminescent. researchgate.netrsc.org This property is a direct consequence of its electronic structure, which is governed by its conformation. Time-dependent density functional theory (TDDFT) calculations have shown that for centrosymmetric isoDPP derivatives like compound 3, the transition from the ground state (S₀) to the lowest singlet excited state (S₁) is optically forbidden. researchgate.netrsc.org This results in low radiative rates. researchgate.netrsc.org Experimental measurements confirm this, with low photoluminescence quantum yields. researchgate.net Additionally, photoinduced absorption spectroscopy has identified the presence of a long-lived triplet state, which provides a non-radiative decay pathway for the excited state. researchgate.netrsc.org

The electronic properties are also significantly influenced by the molecular conformation. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are tuned by the specific substituents. The electron-deficient nature of the diketopyrrolopyrrole core, in general, leads to relatively high oxidation potentials. ossila.com This characteristic is crucial for the design of p-type or n-type organic semiconductors.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₁₈N₂O₂S₂ |

| Molar Mass | 514.61 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in solvents like N,N-dimethylformamide and 1,2-dichlorobenzene (B45396) researchgate.net |

Table 2: Electronic and Photophysical Properties of this compound

| Property | Finding |

| Luminescence | Weakly luminescent researchgate.netrsc.org |

| Radiative Rate in Solution | On the order of 10⁶ s⁻¹ researchgate.netrsc.org |

| Key Electronic Transition | S₀ to S₁ transition is optically forbidden researchgate.netrsc.org |

| Excited State Dynamics | Presence of a long-lived triplet state researchgate.netrsc.org |

Applications in Advanced Materials Science of Pyrrolo Pyrrolone Derivatives

Organic Electronics and Optoelectronics

The unique electronic properties of DPP derivatives have positioned them as key building blocks in the construction of donor-acceptor (D-A) type materials for various organic electronic and optoelectronic devices. frontiersin.orgnih.gov Their planarity and tendency to form strong intermolecular π-π interactions facilitate efficient charge transport, which is critical for high-performance devices. frontiersin.org

DPP derivatives are utilized as emitters in OLEDs due to their high fluorescence quantum yields and excellent photostability. mdpi.comresearchgate.net In one study, OLEDs using phenyl-, furanyl-, and thienyl-flanked DPP emitters achieved an external quantum efficiency (EQE) of up to 12.1%. frontiersin.org Another host-guest system, combining a poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT) polymer with a dithiophenyl diketopyrrolopyrrole (DT-DPP) derivative, produced OLEDs with a high EQE of 2.6% and an ultrahigh luminance exceeding 1.5 million cd/m² at a high current injection. nih.govuq.edu.au These devices also exhibited a very low amplified spontaneous emission threshold of 4.2 µJ/cm², highlighting their potential for organic semiconductor lasers. nih.govuq.edu.au Theoretical studies continue to explore new D-π-A type DPP-based molecules to further enhance their luminescent properties for next-generation displays and lighting. mdpi.comnih.gov

Table 1: Performance of Selected DPP Derivatives in OLEDs

| Derivative Type | Host Material | Max EQE (%) | Emission Wavelength (nm) | Luminance (cd/m²) |

|---|---|---|---|---|

| Phenyl/Furanyl/Thienyl-flanked DPP frontiersin.org | Not specified | 12.1 | Not specified | Not specified |